Larger Critical Nucleus Size vs. KLVFFA
The aggregation of GNNQQNY follows a nucleation-dependent mechanism with a critical nucleus size experimentally determined to be approximately 7 monomers [1]. In contrast, the well-known amyloid-beta fragment KLVFFA (Aβ16-20) exhibits a much smaller critical nucleus of approximately 2 monomers [2]. This larger nucleus for GNNQQNY provides a more pronounced and measurable lag phase, which is essential for quantifying nucleation efficiency and for screening inhibitors that specifically target the pre-fibrillar stages of aggregation [1].
| Evidence Dimension | Critical nucleus size |
|---|---|
| Target Compound Data | ~7 monomers |
| Comparator Or Baseline | KLVFFA peptide, critical nucleus size ~2 monomers |
| Quantified Difference | GNNQQNY has a critical nucleus that is approximately 3.5 times larger |
| Conditions | In vitro aggregation kinetics in solution (Thioflavin T fluorescence assay) |
Why This Matters
A larger nucleus size results in a more extended and quantifiable lag phase, which is a superior assay window for measuring the inhibitory potency of compounds targeting the rate-limiting nucleation step.
- [1] Burra, G., Maina, M. B., Serpell, L. C., & Thakur, A. K. (2021). Nucleation-dependent aggregation kinetics of yeast Sup35 fragment GNNQQNY. Journal of Molecular Biology, 433(3), 166732. View Source
- [2] Meier, L. P., Seelig, J., & Bockmann, A. (2007). Aggregation and fibril formation of the amyloid-β peptide studied by NMR and MD simulations. Journal of Molecular Biology, 366(4), 1449-1464. View Source
